

Tellurium-132 Quantification in Environmental Samples: Application Notes and Protocols

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Compound of Interest		
Compound Name:	Tellurium-132	
Cat. No.:	B1232548	Get Quote

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Introduction

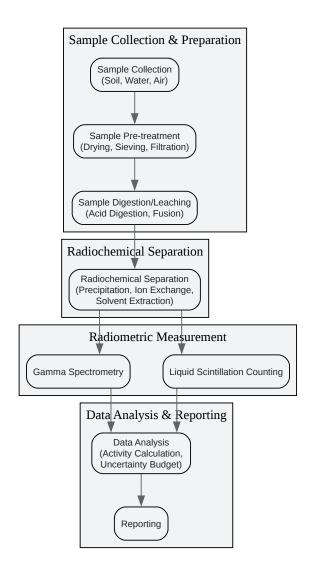
Tellurium-132 (Te-132), a radioactive isotope with a half-life of 3.2 days, is a significant fission product in nuclear reactor operations and a potential environmental contaminant following nuclear incidents. Its decay product, lodine-132 (I-132), with a short half-life of 2.3 hours, is also of radiological concern. Accurate and precise quantification of Te-132 in environmental matrices such as soil, water, and air is crucial for environmental monitoring, dose assessment, and ensuring public safety.

These application notes provide detailed protocols for the quantification of Te-132 in various environmental samples, addressing sample collection, preparation, radiochemical separation, and measurement by gamma spectrometry and liquid scintillation counting. The methodologies are designed to provide reliable and reproducible results for research and monitoring purposes.

General Workflow for Te-132 Quantification

The overall process for determining Te-132 concentration in environmental samples involves several key stages, from sample collection to final data analysis. Each step contributes to the overall accuracy and uncertainty of the final result.





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Caption: General experimental workflow for Te-132 quantification.

I. Quantification of Tellurium-132 in Soil Samples

The analysis of Te-132 in soil is critical for assessing ground contamination. The following protocols detail a sequential extraction procedure to determine the distribution of Te-132 in different soil fractions, followed by radiometric analysis.

Soil Sample Collection and Preparation

- Collection: Collect surface soil samples (0-5 cm depth) from the area of interest.
- · Preparation: Air-dry the soil samples, remove large debris, and sieve through a 2 mm mesh to ensure homogeneity.

BCR Sequential Extraction Protocol for Tellurium-132

The Community Bureau of Reference (BCR) sequential extraction procedure is a widely accepted method to fractionate metals in soil and sediment. This protocol is adapted for the analysis of tellurium isotopes.[1][2][3]

Objective: To determine the distribution of Te-132 in four fractions:



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- F1: Acid Soluble/Exchangeable: Represents the most mobile fraction.
- F2: Reducible: Bound to iron and manganese oxides.
- F3: Oxidisable: Bound to organic matter and sulfides.
- F4: Residual: Incorporated into the silicate mineral matrix.

Protocol:

- Step 1 (F1):
 - o To 1 g of dried soil in a 50 mL centrifuge tube, add 40 mL of 0.11 M acetic acid.
 - Shake for 16 hours at room temperature.
 - o Centrifuge and decant the supernatant (F1 extract).
 - Wash the residue with deionized water, centrifuge, and combine the washing with the F1 extract.
- Step 2 (F2):
 - To the residue from Step 1, add 40 mL of 0.5 M hydroxylamine hydrochloride (adjusted to pH 1.5 with nitric acid).
 - Shake for 16 hours at room temperature.
 - o Centrifuge, decant the supernatant (F2 extract), and wash the residue as in Step 1.
- Step 3 (F3):
 - o To the residue from Step 2, add 10 mL of 8.8 M hydrogen peroxide (pH 2-3).
 - o Digest at 85°C for 1 hour.
 - $\circ~$ Add another 10 mL of 8.8 M hydrogen peroxide and continue the digestion.
 - o After cooling, add 50 mL of 1 M ammonium acetate (adjusted to pH 2 with nitric acid).
 - o Shake for 16 hours.
 - $\circ\,$ Centrifuge, decant the supernatant (F3 extract), and wash the residue.
- Step 4 (F4):
 - The remaining residue constitutes the residual fraction (F4). Digest this fraction using a mixture of concentrated acids (e.g., aqua regia or HF/HNO3/HCIO4).

Quantitative Data:



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Fraction	Reagents	Target Phase	Expected Te-132 Recovery
F1	0.11 M Acetic Acid	Exchangeable, Carbonates	Low
F2	0.5 M NH2OH·HCI (pH 1.5)	Fe/Mn Oxides	Moderate
F3	8.8 M H2O2, 1 M NH4OAc (pH 2)	Organic Matter, Sulfides	High
F4	Concentrated Acids (e.g., Aqua Regia)	Silicate Minerals	Variable

Note: The expected recovery is based on the general behavior of tellurium in soils, where it often associates with organic matter and sulfides. [1]

Measurement by Gamma Spectrometry

High-Purity Germanium (HPGe) detectors are recommended for the gamma spectrometric analysis of Te-132. The primary gamma-ray peak for Te-132 is at 228.9 keV. Its daughter, I-132, has several prominent gamma lines, including 667.7 keV and 772.6 keV, which can also be used for quantification, assuming secular equilibrium.

Protocol:

- Sample Preparation: Transfer the extracts from each BCR fraction and the digested residual fraction into calibrated counting geometries (e.g., Marinelli beakers).
- Detector Calibration: Calibrate the HPGe detector for energy and efficiency using a certified multi-nuclide standard source in the same geometry.
- · Measurement: Acquire gamma spectra for a sufficient counting time to achieve the desired statistical uncertainty.
- Analysis: Determine the net peak area for the 228.9 keV gamma line of Te-132. Calculate the activity concentration considering the detector efficiency, gamma-ray intensity, sample volume, and chemical recovery.

Performance Characteristics:

Parameter	Typical Value
Energy Resolution (FWHM at 1332 keV)	< 2.0 keV
Relative Efficiency	> 20%
Minimum Detectable Activity (MDA) for Te-132	0.1 - 1.0 Bq/kg (matrix and counting time dependent)

```
digraph "BCR_Sequential_Extraction" {
  graph [rankdir="TB", splines=ortho, nodesep=0.4];
  node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
  edge [fontname="Arial", fontsize=9, color="#5F6368"];
```



```
Soil [label="Soil Sample"];
F1 [label="F1: Exchangeable/\nAcid Soluble"];
F2 [label="F2: Reducible"];
F3 [label="F3: Oxidisable"];
F4 [label="F4: Residual"];
Analysis [label="Gamma Spectrometry\nor LSC Analysis"];

Soil -> F1 [label="0.11 M Acetic Acid"];
F1 -> Analysis;
Soil -> F2 [label="0.5 M NH2OH·HCl"];
F2 -> Analysis;
Soil -> F3 [label="H2O2 / NH4OAc"];
F3 -> Analysis;
Soil -> F4 [label="Acid Digestion"];
F4 -> Analysis;
}
```

Caption: BCR sequential extraction workflow for soil samples.

II. Quantification of Tellurium-132 in Water Samples

Monitoring Te-132 in water is essential for assessing contamination of drinking water sources and aquatic ecosystems.

Water Sample Collection and Preservation

- · Collection: Collect water samples in clean polyethylene bottles.
- Preservation: Acidify the samples to pH < 2 with nitric acid to prevent adsorption of tellurium onto the container walls.

Radiochemical Separation Protocol

This protocol involves the co-precipitation of tellurium with a carrier, followed by purification using ion exchange chromatography.

Protocol:

- Co-precipitation:
 - To a 1 L water sample, add stable tellurium carrier (e.g., 20 mg of Te as TeO2 dissolved in HCl).
 - Add ammonium hydroxide to precipitate tellurium hydroxide.
 - o Centrifuge and discard the supernatant.
- Purification:
 - o Dissolve the precipitate in a minimal amount of HCl.
 - Load the solution onto an anion exchange resin column.
 - $\circ\;$ Wash the column with HCl to remove interfering cations.
 - Elute tellurium with a suitable eluent (e.g., dilute HCl or a different acid).

Measurement by Liquid Scintillation Counting (LSC)



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LSC is a sensitive technique for quantifying beta-emitting radionuclides like Te-132 and its daughter I-132.

Protocol:

- · Sample Preparation: Mix an aliquot of the purified tellurium eluate with a suitable liquid scintillation cocktail in a 20 mL vial.
- Counting: Measure the beta activity using a low-background liquid scintillation counter.
- Quench Correction: Use a quench correction method (e.g., the external standard channel ratio method) to account for any reduction in counting efficiency.
- Activity Calculation: Calculate the Te-132 activity concentration based on the net count rate, counting efficiency, sample volume, and chemical recovery.

Performance Characteristics:

Parameter	Typical Value
Chemical Recovery	70 - 90%
Counting Efficiency for Te-132/I-132	> 80%
Minimum Detectable Activity (MDA) for Te-132	0.05 - 0.5 Bq/L (depending on sample volume and counting time)

III. Quantification of Tellurium-132 in Air Samples

Airborne Te-132 can pose a significant inhalation risk. Its quantification in air is performed by collecting airborne particulates on filters followed by radiochemical analysis.

Air Sample Collection

- Sampling: Use a high-volume air sampler to draw a known volume of air through a glass fiber or mixed cellulose ester (MCE) filter.
- Flow Rate and Duration: The sampling flow rate and duration should be adjusted to collect a sufficient amount of particulate matter for analysis.

Sample Preparation and Radiochemical Separation

This protocol is adapted from the OSHA method for inorganic tellurium and is suitable for preparing air filters for radiometric analysis.[4]

Protocol:

- Digestion:
 - o Place the air filter in a beaker.
 - · Add concentrated nitric acid and a tellurium carrier.
 - Heat the sample to digest the filter and dissolve the particulate matter.
- Purification:
 - After digestion, perform a radiochemical separation similar to the one described for water samples (co-precipitation and/or ion exchange chromatography) to isolate tellurium from the filter matrix and other interfering radionuclides.

Measurement by Gamma Spectrometry







Gamma spectrometry is a direct and non-destructive method for measuring Te-132 on air filters, especially if the activity is high enough. For lower activities, the radiochemical separation described above is necessary.

Protocol:

- Direct Measurement (for high activity):
 - Fold the air filter into a reproducible geometry and place it directly on the HPGe detector.
- · Measurement after Separation:
 - Prepare the purified tellurium fraction in a standard counting geometry.
- Analysis: Follow the gamma spectrometry procedure outlined for soil samples.

Performance Characteristics:

Parameter	Typical Value
Collection Efficiency of Filter	> 99% for relevant particle sizes
Chemical Recovery (after digestion and separation)	70 - 90%
Minimum Detectable Activity (MDA) for Te-132	10^-5 - 10^-4 Bq/m^3 (dependent on air volume and counting time)

```
digraph "Air_Sample_Analysis" {
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  edge [fontname="Arial", fontsize=9, color="#5F6368"];

AirSampling [label="High-Volume Air Sampling\n(Glass Fiber Filter)"];
  FilterDigestion [label="Filter Digestion\n(Conc. Nitric Acid)"];
  RadiochemSep [label="Radiochemical Separation\n(Precipitation/Ion Exchange)"];
  Measurement [label="Gamma Spectrometry\nor LSC"];
  DataAnalysis [label="Activity Concentration\n(Bq/m³)"];

AirSampling -> FilterDigestion;
  FilterDigestion -> RadiochemSep;
  RadiochemSep -> Measurement;
  Measurement -> DataAnalysis;
}
```

Caption: Workflow for the analysis of Te-132 in air samples.

IV. Uncertainty Analysis

A thorough uncertainty budget should be established for each analytical method to ensure the quality and reliability of the results. The overall uncertainty is a combination of the uncertainties from each step of the process.

Major Sources of Uncertainty:

• Sampling: Representativeness of the sample.



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- · Sample Preparation: Inhomogeneity, mass/volume measurements.
- · Chemical Recovery: Variability in the radiochemical separation yield.
- · Measurement: Counting statistics, detector calibration (efficiency and energy), background subtraction.
- · Nuclear Data: Uncertainties in half-life and gamma-ray emission probabilities.

An example of a simplified uncertainty budget for gamma spectrometric measurement is provided below.

Source of Uncertainty	Typical Relative Uncertainty (%)
Counting Statistics	1 - 10 (dependent on activity)
Detector Efficiency Calibration	3 - 5
Sample Geometry	2 - 5
Gamma-ray Intensity	<1
Chemical Recovery	5 - 10
Combined Standard Uncertainty	Calculated by combining individual uncertainties in quadrature

Conclusion

The protocols outlined in these application notes provide a comprehensive framework for the reliable quantification of **Tellurium-132** in a range of environmental samples. The choice of method will depend on the specific sample matrix, the expected activity concentration, and the available instrumentation. Adherence to rigorous quality assurance and quality control measures, including the careful evaluation of uncertainties, is essential for producing high-quality data for environmental monitoring and research applications.

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